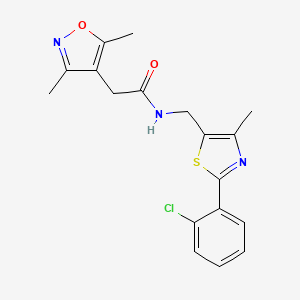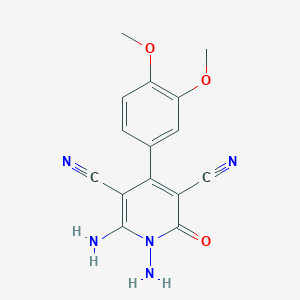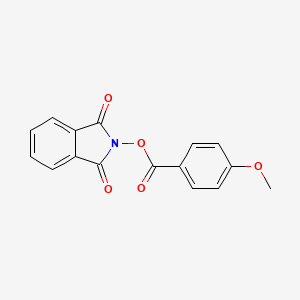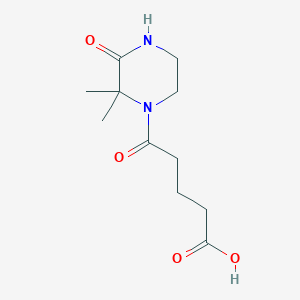
(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone is a complex organic molecule featuring a combination of heterocyclic structures, including thiophene, thiazole, and piperazine rings, along with a methanone group attached to an o-tolyl moiety
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to a range of biological effects . For instance, some thiazole derivatives have demonstrated anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a core component of this compound, in water, alcohol, and ether may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Piperazine Introduction: The piperazine ring is typically introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.
Final Coupling:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes with rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Oxidized thiophene and thiazole derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Nitrated, sulfonated, or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the thiazole and piperazine rings suggests possible activity as an antimicrobial, antiviral, or anticancer agent. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene and thiazole rings.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
- (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone
- (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
Uniqueness
The uniqueness of (4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)(o-tolyl)methanone lies in the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs with tailored properties.
Properties
IUPAC Name |
(2-methylphenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-2-3-5-16(14)18(23)21-7-9-22(10-8-21)19-20-17(13-25-19)15-6-11-24-12-15/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGPRPGNUSJTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2742493.png)

![3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide](/img/structure/B2742495.png)


![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)
![3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2742500.png)
![tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2742503.png)

![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)
![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)
![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)
